molecular formula C8H16FNO B1531797 (3R,4S)-N-butyl-4-fluorooxolan-3-amine CAS No. 2165432-46-0

(3R,4S)-N-butyl-4-fluorooxolan-3-amine

Cat. No.: B1531797
CAS No.: 2165432-46-0
M. Wt: 161.22 g/mol
InChI Key: QOGYCUGPPCHABR-HTQZYQBOSA-N
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Description

(3R,4S)-N-butyl-4-fluorooxolan-3-amine is a fluorinated oxolane (tetrahydrofuran) derivative characterized by a butylamine substituent at the 3-position and a fluorine atom at the 4-position of the oxolane ring. Its stereochemistry (3R,4S) is critical for its molecular interactions, particularly in biological systems where enantioselectivity often dictates activity . The compound’s structure combines lipophilicity from the butyl chain with polarity introduced by the fluorine and amine groups, making it a versatile candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c1-2-3-4-10-8-6-11-5-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGYCUGPPCHABR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name N-Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound Butyl C₈H₁₆FNO 161.22 Moderate lipophilicity
(3R,4S)-4-Fluoro-N-heptyloxolan-3-amine Heptyl C₁₁H₂₂FNO 203.30 Higher lipophilicity, lower solubility
(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine 3-Ethoxypropyl C₁₀H₂₀FNO₂ 217.27 Ether linkage enhances solubility
(3R,4S)-4-Fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine Methoxypropan-2-yl C₉H₁₈FNO₂ 203.24 Branched alkoxy group, steric hindrance

Key Findings :

  • Ether-Containing Substituents : The 3-ethoxypropyl and methoxypropan-2-yl groups introduce oxygen atoms, enhancing hydrogen-bonding capacity and solubility. However, steric bulk in the methoxypropan-2-yl variant may limit binding to sterically sensitive targets .

Stereochemical and Ring Modifications

Table 2: Impact of Stereochemistry and Ring Structure

Compound Name Stereochemistry Ring Type Key Features
This compound 3R,4S Oxolane Optimal stereochemistry for target binding
(3S,4R)-3-Fluorooxan-4-amine HCl 3S,4R Oxane (tetrahydropyran) Larger ring size alters conformational flexibility

Key Findings :

  • Stereochemistry: The 3R,4S configuration in the target compound contrasts with the 3S,4R configuration in the oxane derivative (C₅H₁₁ClFNO). Stereochemistry directly impacts binding affinity, as seen in analogous systems where enantiomers exhibit divergent biological activities .

Functional Group Modifications

Table 3: Stability and Handling Comparisons

Compound Name Functional Group Stability Notes
This compound Free amine Requires inert storage conditions
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate Carbamate-protected amine Enhanced stability, suitable for long-term storage

Key Findings :

  • Amine Protection: The tert-butyl carbamate group in the protected analog (C₁₀H₁₈FNO₃) improves stability by shielding the reactive amine, making it preferable for synthetic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Reactant of Route 2
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(3R,4S)-N-butyl-4-fluorooxolan-3-amine

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